![molecular formula C14H19NO2 B565235 alpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid CAS No. 1018660-79-1](/img/structure/B565235.png)
alpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid
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Overview
Description
Alpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid is a product used for proteomics research .
Molecular Structure Analysis
The alpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid molecule contains a total of 37 bonds. There are 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Alpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid contains a total of 36 atoms; 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Drug Synthesis
The compound is valuable for various applications, including drug synthesis. It can be used as a precursor or an intermediate in the synthesis of various drugs.
Organic Chemistry
In the field of organic chemistry, this compound is used due to its versatile properties. It can participate in various reactions to form different organic compounds.
Pharmaceutical Development
This compound is used in the development of new pharmaceuticals. Its unique structure can be leveraged to design drugs with specific therapeutic effects.
Cancer Treatment
Alkylaminophenol compounds, which include this compound, have been used frequently in cancer treatment . They have high antioxidant properties and can be found through natural and synthetic ways, making them preferred in medical applications .
Quantum Chemical Calculations
This compound is used in quantum chemical calculations . These calculations are used to predict a variety of properties of molecules, including reactivity, bonding, and spectral properties.
Synthesis of Alkylaminophenol Compounds
This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .
Structural Analysis
The structural analysis of this molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . These techniques provide detailed information about the structure and properties of the compound.
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(4-pyrrolidin-1-ylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,13(16)17)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULCESZWTZSFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651662 |
Source
|
Record name | 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propanoic acid | |
CAS RN |
1018660-79-1 |
Source
|
Record name | 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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